1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-
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Overview
Description
1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- is a chemical compound known for its unique bicyclic structure. This compound features a trimethylsilyl group attached to a bicyclo[4.2.0]octane ring system, which is further connected to a propanone moiety. The presence of the trimethylsilyl group imparts specific chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- typically involves a multi-step process. One common method includes the use of a rhodium(I) complex as a catalyst. The synthesis proceeds through a reaction sequence involving the head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . This method is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations.
Chemical Reactions Analysis
1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- exerts its effects involves its interaction with molecular targets through its bicyclic structure and trimethylsilyl group. The compound can undergo coordination with metal catalysts, facilitating various organic transformations. The pathways involved include the activation of the bicyclic ring system and the subsequent formation of reactive intermediates that drive the chemical reactions.
Comparison with Similar Compounds
1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- can be compared with other similar compounds, such as:
Bicyclo[4.2.0]oct-7-ene: Shares a similar bicyclic structure but lacks the trimethylsilyl group.
Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane: Another compound with a bicyclic structure and silicon-containing groups, used in polymer production. The uniqueness of 1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- lies in its specific combination of the bicyclic ring system and the trimethylsilyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
144463-93-4 |
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Molecular Formula |
C15H28OSi |
Molecular Weight |
252.47 g/mol |
IUPAC Name |
1-[6-(trimethylsilylmethyl)-7-bicyclo[4.2.0]octanyl]propan-1-one |
InChI |
InChI=1S/C15H28OSi/c1-5-14(16)13-10-12-8-6-7-9-15(12,13)11-17(2,3)4/h12-13H,5-11H2,1-4H3 |
InChI Key |
WQOHTYYHHFLQBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC2C1(CCCC2)C[Si](C)(C)C |
Origin of Product |
United States |
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